(4-Methoxybenzyl)hydrazine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (4-Methoxybenzyl)hydrazine typically involves reactions with hydrazine or hydrazine derivatives. For example, the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide was achieved by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol, highlighting a common synthetic approach involving aldehyde and hydrazine or its derivatives (Channar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds derived from (4-Methoxybenzyl)hydrazine is often elucidated using spectroscopic techniques like FT-IR, NMR, and single crystal X-ray diffraction. These techniques have confirmed various structural aspects, including crystallography and molecular symmetry (Duan, Zheng, & Zhou, 2005).
Chemical Reactions and Properties
(4-Methoxybenzyl)hydrazine derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff bases. These reactions are fundamental for synthesizing numerous biologically active compounds, demonstrating the versatility and reactivity of these hydrazine derivatives (Subramanian, Sundaraganesan, & Jayabharathi, 2010).
Scientific Research Applications
Protection of Oilseed Crops
- Field : Agricultural Science
- Application : Hydrazide–hydrazones are used as potent growth inhibition agents of laccase-producing phytopathogenic fungi, which are useful in the protection of oilseed crops .
- Method : Thirty-five semi-synthetic hydrazide–hydrazones with aromatic fragments of natural origin were tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor .
- Results : The highest antifungal activity showed derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with 3- tert -butyl, phenyl, or isopropyl substituents. S. sclerotiorum appeared to be the most susceptible to the tested compounds, with the lowest IC 50 values between 0.5 and 1.8 µg/mL .
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Field : Organic Chemistry
- Application : Hydrazide-based compounds, including hydrazones, quinazolines, and Schiff bases, are synthesized for their broad spectrum of biological activities .
- Method : The synthesis of these compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- Results : The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
Organic Synthesis with 4-Methoxybenzyl Esters
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl esters are used in organic synthesis . They are known as an inexpensive “workhorse” protecting group .
- Method : To protect the carboxylate group, the 4-methoxybenzyl (PMB) ester is introduced under a number of mild reaction conditions . The protecting groups are then unmasked at strategic points later in the synthetic route .
- Results : The choice of protecting group is often a key decision, as problems with their introduction or removal may affect the viability of the synthetic sequence . Therefore, efforts have been focused on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .
Organic Synthesis with 4-Methoxybenzyl Esters
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl esters are used in organic synthesis . They are known as an inexpensive “workhorse” protecting group .
- Method : To protect the carboxylate group, the 4-methoxybenzyl (PMB) ester is introduced under a number of mild reaction conditions . The protecting groups are then unmasked at strategic points later in the synthetic route .
- Results : The choice of protecting group is often a key decision, as problems with their introduction or removal may affect the viability of the synthetic sequence . Therefore, efforts have been focused on developing reliable systems that have sufficient stability to withstand many common transformations but that can still be removed under mild conditions when desired .
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl)methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURFXLIZXOCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274570 | |
Record name | (4-methoxybenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxybenzyl)hydrazine | |
CAS RN |
140-69-2 | |
Record name | [(4-Methoxyphenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-methoxybenzyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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